2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid is a complex organic compound that features multiple functional groups, including chloroamino, hydroxy, and iodophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid typically involves multi-step organic reactions. The starting materials might include phenolic compounds, which undergo iodination to introduce iodine atoms. Subsequent steps may involve chlorination and amination reactions to introduce the chloroamino group. The final step often involves coupling reactions to form the propanoic acid backbone.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The chloroamino group can be reduced to form amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group might yield iodophenyl ketones, while reduction of the chloroamino group might yield iodophenylamines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(Amino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid: Lacks the chloro group, which might affect its reactivity and biological activity.
2-(Chloroamino)-3-[4-(4-hydroxy-3-phenoxy)-3,5-diiodophenyl]propanoic acid: Lacks the iodine atoms, which might affect its chemical properties and applications.
Uniqueness
The presence of multiple iodine atoms and the chloroamino group in 2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid makes it unique
Properties
Molecular Formula |
C15H11ClI3NO4 |
---|---|
Molecular Weight |
685.42 g/mol |
IUPAC Name |
2-(chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H11ClI3NO4/c16-20-12(15(22)23)5-7-3-10(18)14(11(19)4-7)24-8-1-2-13(21)9(17)6-8/h1-4,6,12,20-21H,5H2,(H,22,23) |
InChI Key |
XPPDNYIDOVSPGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NCl)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.